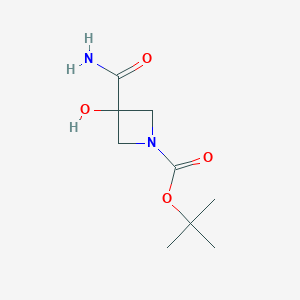![molecular formula C18H27N3O2 B13007058 tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a propyl chain, and a tetrahydro-bipyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate typically involves multiple steps:
Formation of the bipyridinyl moiety: This step involves the cyclization of appropriate precursors to form the tetrahydro-bipyridinyl structure.
Introduction of the propyl chain: This can be achieved through alkylation reactions using propyl halides under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-bipyridinyl moiety.
Reduction: Reduction reactions can also occur, potentially converting the bipyridinyl structure to a more saturated form.
Substitution: The propyl chain and tert-butyl group can be involved in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Carbamates are known for their potential as enzyme inhibitors, and this compound may exhibit similar activity.
Industry
In industrial applications, tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate would depend on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Propyl carbamate: A carbamate with a propyl chain.
Tetrahydro-bipyridinyl carbamate: A compound with a similar bipyridinyl structure.
Uniqueness
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is unique due to the combination of its structural elements. The presence of both a tert-butyl group and a propyl chain, along with the tetrahydro-bipyridinyl moiety, provides a distinct set of chemical and physical properties that differentiate it from other carbamates.
Propiedades
Fórmula molecular |
C18H27N3O2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl N-propyl-N-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H27N3O2/c1-5-13-21(17(22)23-18(2,3)4)16-14(9-8-12-20-16)15-10-6-7-11-19-15/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Clave InChI |
LIQSKIMZLOIQGA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(C=CC=N1)C2=NCCCC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


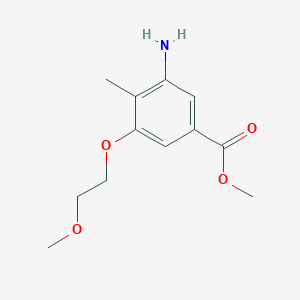

![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
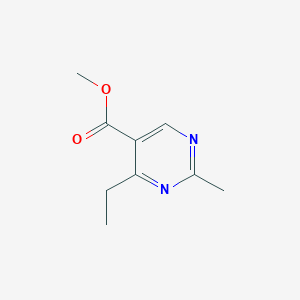
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

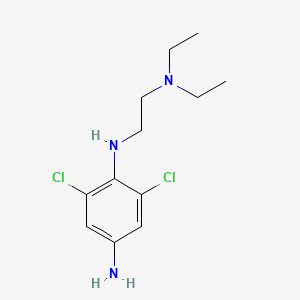
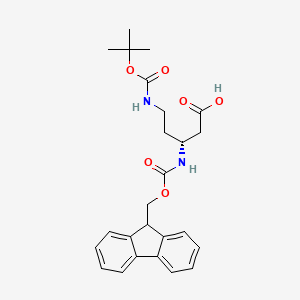
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
